2-[(2-CHLOROBENZYL)SULFANYL]-3-[2-(4-CHLORO-1H-PYRAZOL-1-YL)ETHYL]-4(3H)-QUINAZOLINONE
Overview
Description
2-[(2-CHLOROBENZYL)SULFANYL]-3-[2-(4-CHLORO-1H-PYRAZOL-1-YL)ETHYL]-4(3H)-QUINAZOLINONE is a complex organic compound that belongs to the quinazolinone class This compound is characterized by the presence of a quinazolinone core structure, which is a bicyclic system consisting of a benzene ring fused to a pyrimidine ring
Preparation Methods
The synthesis of 2-[(2-CHLOROBENZYL)SULFANYL]-3-[2-(4-CHLORO-1H-PYRAZOL-1-YL)ETHYL]-4(3H)-QUINAZOLINONE can be achieved through various synthetic routes. One common method involves the reaction of 2-chlorobenzyl chloride with thiourea to form 2-chlorobenzylthiourea. This intermediate is then reacted with 2-(4-chloro-1H-pyrazol-1-yl)ethylamine in the presence of a base to yield the desired quinazolinone compound. The reaction conditions typically involve refluxing the reactants in an appropriate solvent such as ethanol or acetonitrile .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often utilize continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
2-[(2-CHLOROBENZYL)SULFANYL]-3-[2-(4-CHLORO-1H-PYRAZOL-1-YL)ETHYL]-4(3H)-QUINAZOLINONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of corresponding amines or alcohols.
Substitution: The chlorobenzyl and pyrazolyl groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium or platinum complexes. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
2-[(2-CHLOROBENZYL)SULFANYL]-3-[2-(4-CHLORO-1H-PYRAZOL-1-YL)ETHYL]-4(3H)-QUINAZOLINONE has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: The compound is being investigated for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Mechanism of Action
The mechanism of action of 2-[(2-CHLOROBENZYL)SULFANYL]-3-[2-(4-CHLORO-1H-PYRAZOL-1-YL)ETHYL]-4(3H)-QUINAZOLINONE involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. This inhibition can lead to various biological effects, such as the suppression of inflammatory responses or the induction of apoptosis in cancer cells. The molecular targets and pathways involved depend on the specific biological context and the concentration of the compound used .
Comparison with Similar Compounds
2-[(2-CHLOROBENZYL)SULFANYL]-3-[2-(4-CHLORO-1H-PYRAZOL-1-YL)ETHYL]-4(3H)-QUINAZOLINONE can be compared with other similar compounds, such as:
Quinazolinone derivatives: These compounds share the quinazolinone core structure but differ in the substituents attached to the core. They may exhibit similar biological activities but with varying potency and selectivity.
Chlorobenzyl derivatives: Compounds with chlorobenzyl groups may have similar chemical reactivity but different biological properties depending on the other functional groups present.
Pyrazolyl derivatives: These compounds contain the pyrazolyl group and may have similar applications in medicinal chemistry and enzyme inhibition studies.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-[(2-chlorophenyl)methylsulfanyl]-3-[2-(4-chloropyrazol-1-yl)ethyl]quinazolin-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16Cl2N4OS/c21-15-11-23-25(12-15)9-10-26-19(27)16-6-2-4-8-18(16)24-20(26)28-13-14-5-1-3-7-17(14)22/h1-8,11-12H,9-10,13H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKDZTXGBIDWGSJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CSC2=NC3=CC=CC=C3C(=O)N2CCN4C=C(C=N4)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16Cl2N4OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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